

The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C14H12Br3NO*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated anilines, a class of halogenated aromatic compounds, are attracting increasing interest in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules. By summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Aniline and its derivatives have long been recognized as important scaffolds in medicinal chemistry. The introduction of bromine atoms to the aniline ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity, making brominated anilines promising candidates for drug development. This guide will delve into the specific biological activities of various brominated aniline compounds, presenting a consolidated view of their therapeutic potential.

Antimicrobial and Antibiofilm Activities

Several brominated aniline derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including drug-resistant strains. Their ability to not only inhibit microbial growth but also to disrupt biofilm formation makes them particularly noteworthy in the fight against chronic and persistent infections.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition (IC50) values for selected brominated anilines against various pathogens.

Compound	Organism	MIC (µg/mL)	Biofilm IC50 (µg/mL)	Reference
4-Bromo-3-chloroaniline (4B3CA)	Uropathogenic Escherichia coli (UPEC)	200	10	[1]
3,5-Dibromoaniline (3,5-DBA)	Uropathogenic Escherichia coli (UPEC)	100	10	[1]
2,4,6-Tribromoaniline	Escherichia coli	Comparable to Benzene and Methanol	Not Reported	[2]
2,4,6-Tribromoaniline	Staphylococcus aureus	Comparable to Benzene and Methanol	Not Reported	[2]

Proposed Mechanism of Antimicrobial Action

Research suggests that a primary mode of action for the antimicrobial and antibiofilm effects of certain halogenated anilines, such as 4B3CA and 3,5-DBA, is the inhibition of adenylate cyclase activity.[1] This inhibition leads to the downregulation of virulence and biofilm-related genes in pathogens like UPEC.[1] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions.[1]



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Proposed mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of brominated anilines against bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- 96-well microtiter plates
- Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
- Brominated aniline compound dissolved in a suitable solvent (e.g., DMSO)
- Sterile broth medium
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the brominated aniline compound.
- Perform serial two-fold dilutions of the compound in the 96-well plate using sterile broth to achieve a range of concentrations.
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well.

- Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activities

Brominated aniline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

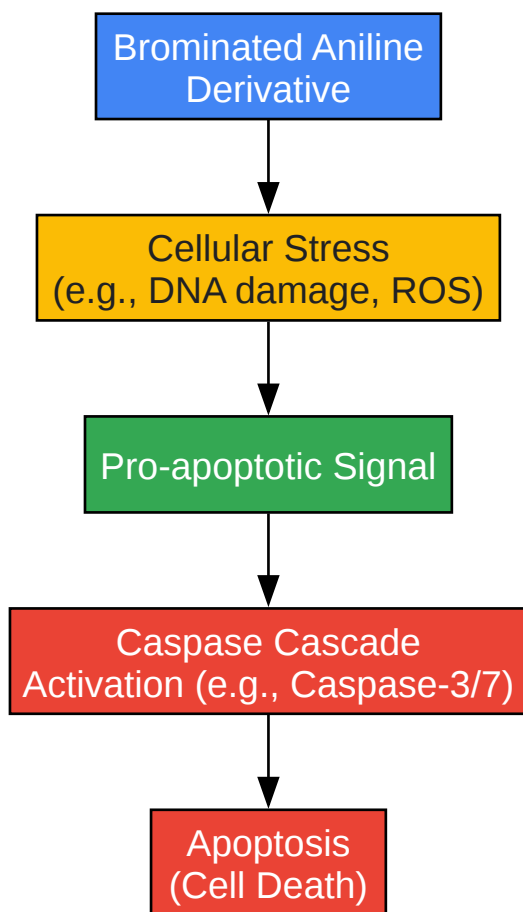
Quantitative Anticancer Data

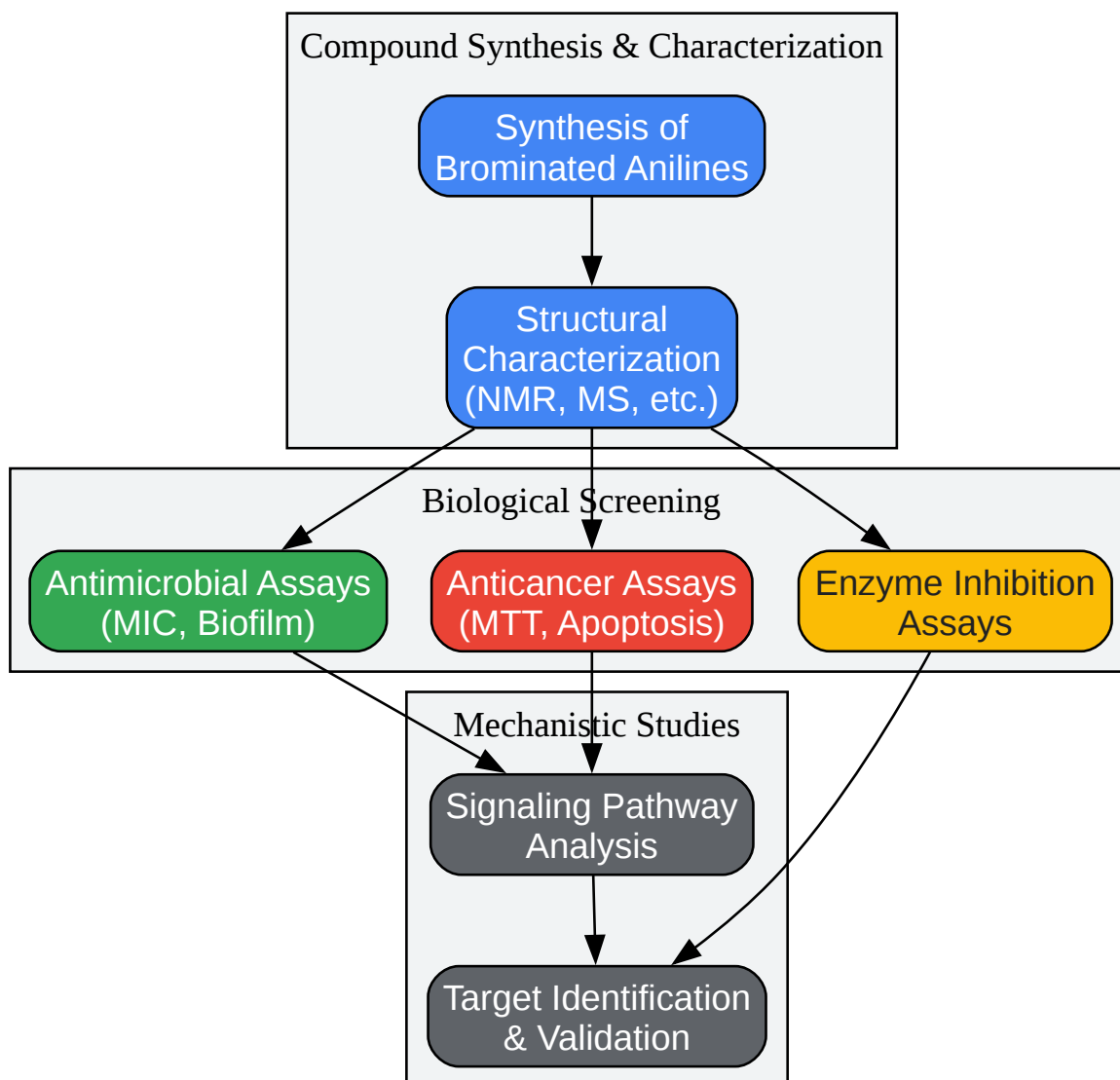
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected brominated aniline derivatives against different human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
4-(4-Bromo-2-fluoroanilino)-7-(2-(diethylamino)ethoxy)quinazoline	A431 (human carcinoma)	2.62	
Brominated Plastoquinone Analog (BrPQ5)	Leukemia	1.55 - 4.41	[3]
Brominated Plastoquinone Analog (BrPQ5)	Non-Small Cell Lung Cancer (EKVX, HOP-92, NCI-H522)	1.55 - 4.41	[3]
Brominated Plastoquinone Analog (BrPQ5)	Colon Cancer (HCT-116, HOP-92)	1.55 - 4.41	[3]
Brominated Plastoquinone Analog (BrPQ5)	Melanoma (LOX IMVI)	1.55 - 4.41	[3]
Brominated Plastoquinone Analog (BrPQ5)	Ovarian Cancer (OVCAR-4)	1.55 - 4.41	[3]
N-(3-methoxyphenyl)acetamide derivative	PC3 (prostate carcinoma)	52	[4]
N-(4-nitrophenyl)acetamide derivative	PC3 (prostate carcinoma)	80	[4]
N-(4-nitrophenyl)acetamide derivative	MCF-7 (breast cancer)	100	[4]

Proposed Mechanisms of Anticancer Action

The anticancer activity of brominated anilines is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process.





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